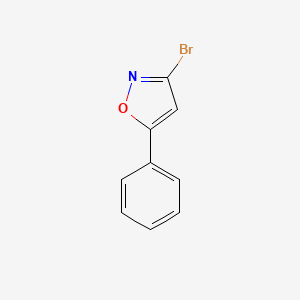

3-Bromo-5-phenyl-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWZGZIZOHNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315670 | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-74-1 | |

| Record name | 10557-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-phenyl-1,2-oxazole molecular weight

An In-depth Technical Guide to 3-Bromo-5-phenyl-1,2-oxazole

Topic: this compound Molecular Weight: 224.05 g/mol Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. Structured from the perspective of applied research, this document delves into the molecule's fundamental properties, a robust and mechanistically sound synthetic pathway, and its prospective applications in drug discovery, grounded in the established bioactivity of the isoxazole scaffold.

Physicochemical Profile and Core Data

This compound (CAS: 10557-74-1) is a halogenated aromatic heterocycle. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] The strategic placement of a phenyl group at the C5 position and a bromine atom at the C3 position provides distinct opportunities for molecular recognition and targeted reactivity, respectively.

All pertinent quantitative data for this compound are summarized below. It is noteworthy that while predicted values for physical properties like boiling point exist, experimentally determined values are not consistently reported across commercial suppliers, which may indicate that the compound is often generated and used in-situ or is an oil at room temperature.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [4][5] |

| Molecular Weight | 224.05 g/mol | [5][6] |

| CAS Number | 10557-74-1 | [5][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3-bromo-5-phenylisoxazole | [4][5] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

| Melting Point | Not available (n/a) | [4] |

| Boiling Point | Not available (n/a) | [4] |

| Density | Not available (n/a) | [4] |

Synthesis via [3+2] Cycloaddition: A Mechanistic Approach

The construction of the 3,5-disubstituted isoxazole core is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition reaction.[8] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form the five-membered heterocyclic ring.

Mechanistic Rationale

For the synthesis of this compound, the logical precursors are a bromo-substituted nitrile oxide and phenylacetylene. The key intermediate, dibromoformaldoxime, can be used to generate the required bromonitrile oxide in situ. The cycloaddition proceeds via a concerted pericyclic mechanism. The regioselectivity, which dictates that the phenyl group is positioned at C5 and the bromo group at C3, is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile, ensuring the formation of the desired isomer.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final product.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

While a specific published protocol for this exact molecule is elusive, the following self-validating procedure is derived from established methods for analogous 3-haloisoxazoles.[9]

Objective: To synthesize this compound.

Materials:

-

Dibromoformaldoxime

-

Phenylacetylene

-

Triethylamine (Et₃N)

-

Diethyl ether (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenylacetylene (1.0 eq) in anhydrous diethyl ether.

-

Precursor Solution: In a separate flask, prepare a solution of dibromoformaldoxime (1.1 eq) in a minimal amount of anhydrous diethyl ether.

-

Initiation of Cycloaddition: To the stirred solution of phenylacetylene, add the dibromoformaldoxime solution. Cool the mixture to 0°C using an ice bath.

-

In-situ Dipole Generation: Add triethylamine (1.2 eq) dropwise to the reaction mixture over 30 minutes. The triethylamine acts as a base to eliminate HBr from the dibromoformaldoxime, generating the highly reactive bromonitrile oxide in the presence of the dipolarophile.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (phenylacetylene) is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

While specific biological screening data for this compound is not extensively available in public databases, its structural motifs provide a strong basis for predicting its potential therapeutic applications. The isoxazole scaffold is a cornerstone in drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[10][11]

Structure-Activity Relationship (SAR) Insights

-

5-Phenyl Group: This aromatic ring serves as a crucial anchor for binding within protein active sites, capable of engaging in hydrophobic and π-stacking interactions. It provides a foundational element for library development, where substitution on the phenyl ring can be used to fine-tune potency and selectivity.

-

3-Bromo Substituent: The bromine atom at the C3 position is not merely a steric element; it is an electrophilic handle. Its presence significantly increases the molecule's potential to act as a covalent inhibitor . The carbon-bromine bond can be susceptible to nucleophilic attack by amino acid residues like cysteine or serine within an enzyme's active site. This targeted, irreversible binding can lead to highly potent and durable pharmacological effects. Research on related 3-bromo-4,5-dihydroisoxazole scaffolds has identified them as covalent inhibitors of the metabolic enzyme hGAPDH, demonstrating antiproliferative activity.

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

Based on its structure, a primary hypothesis for the biological activity of this compound is its function as a targeted covalent inhibitor. This mechanism offers a distinct advantage in drug design, often leading to increased potency and a longer duration of action.

Caption: Hypothesized covalent inhibition mechanism.

This mode of action makes it a compelling candidate for screening against enzyme classes known to be susceptible to covalent modification, such as certain kinases, proteases, and metabolic enzymes that are dysregulated in cancer and other diseases.[3][12][13]

Safety and Handling

As a laboratory chemical with potential bioactivity, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Signal Word: Warning.[6]

Recommended Precautions:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[6]

Conclusion and Future Directions

This compound, with a molecular weight of 224.05 g/mol , represents a promising yet under-characterized scaffold for drug discovery. Its synthesis is achievable through robust and well-understood 1,3-dipolar cycloaddition chemistry. While specific biological data is sparse, its structural features strongly suggest a high potential as a targeted covalent inhibitor, a class of therapeutics gaining significant traction.

Future research should focus on:

-

Definitive Characterization: Experimental determination of its physical properties to create a complete data package.

-

Biological Screening: Evaluation of its cytotoxic activity against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating its potential as a covalent inhibitor against specific, clinically relevant enzymes, such as those with active site cysteine residues.

This compound stands as an excellent starting point for medicinal chemistry campaigns aimed at developing novel, potent, and selective therapeutics.

References

- 1. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-BROMO-5-PHENYL-ISOXAZOLE | 10557-74-1 [chemicalbook.com]

- 6. neb.com [neb.com]

- 7. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-Bromo-5-phenyl-1,2-oxazole: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on 3-Bromo-5-phenyl-1,2-oxazole, with a focus on its melting point. Due to the limited publicly available experimental data for this specific compound, this guide also furnishes information on related isomers, general experimental protocols for melting point determination and synthesis, and a logical workflow for the characterization of novel chemical entities.

Physicochemical Data of this compound and Related Isomers

For comparative purposes, the physicochemical data for this compound and its isomers are summarized in the table below. It is imperative to note that the melting point of isomers can vary significantly, and the data for related compounds should not be used as a substitute for the experimental value of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 10557-74-1 | C₉H₆BrNO | 224.06 | Not available[1] |

| 2-Bromo-5-phenyl-1,3-oxazole | 129053-70-9 | C₉H₆BrNO | 224.06 | Not available |

| 3-Bromo-5-phenyl-1,2,4-oxadiazole | 23432-94-2 | C₈H₅BrN₂O | 225.04 | 68 |

Experimental Protocols

General Protocol for Melting Point Determination of a Crystalline Organic Solid

The determination of a melting point is a fundamental procedure in organic chemistry for characterizing a compound and assessing its purity.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)[3]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.[2]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is typically sufficient.[4]

-

Measurement:

-

Initial (Rapid) Determination: The packed capillary tube is placed in the melting point apparatus, and the temperature is increased at a relatively high rate (e.g., 10°C/minute) to obtain an approximate melting range.[4]

-

Accurate Determination: A fresh sample is prepared, and the apparatus is heated to a temperature approximately 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[4]

-

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[4]

-

Repeatability: The determination should be repeated at least once with a fresh sample to ensure the accuracy and reproducibility of the measurement.

General Synthetic Approach for 3,5-Disubstituted Isoxazoles

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a common method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with an alkyne. A plausible retrosynthetic analysis suggests that this compound could be synthesized from benzaldehyde and a dibromoformaldoxime.

A general procedure for a related synthesis of 5-(bromomethyl)-3-phenylisoxazoles involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes.[5]

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, such as this compound. This workflow is a fundamental process in chemical research and drug development.

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and characterization of a new chemical entity.

References

Navigating the Solubility of 3-Bromo-5-phenyl-1,2-oxazole: A Technical Guide for Researchers

Theoretical Assessment of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The chemical structure of 3-Bromo-5-phenyl-1,2-oxazole, featuring a phenyl ring, a brominated isoxazole ring, suggests a moderate to low polarity.

The presence of the phenyl group, a nonpolar hydrocarbon structure, contributes to its lipophilicity. The isoxazole ring, a heteroaromatic system containing nitrogen and oxygen, introduces some polarity. The bromine atom further influences the molecule's electronic properties and potential for intermolecular interactions.

Based on this structure, this compound is expected to exhibit favorable solubility in a range of common organic solvents. A qualitative prediction of its solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The nonpolar phenyl ring will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These solvents can engage in dipole-dipole interactions with the polar isoxazole ring. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the heteroatoms in the isoxazole ring may be limited. The nonpolar character of the phenyl group will likely restrict high solubility in highly polar protic solvents. |

| Aqueous | Water | Very Low | The predominantly nonpolar nature of the molecule suggests poor solubility in water. |

Experimental Determination of Solubility

To obtain precise and reliable quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Data Presentation: The quantitative solubility data obtained should be recorded in a structured format for easy comparison. An example template is provided in Table 2.

Table 2: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Methanol | ||||

| e.g., Toluene | ||||

| e.g., Dimethyl Sulfoxide |

Logical Workflow for Solubility Assessment in Drug Discovery

The determination of solubility is a critical step in the early stages of drug discovery. A systematic workflow ensures that this crucial property is assessed efficiently and informs subsequent development decisions.

This diagram illustrates a typical workflow where initial high-throughput kinetic solubility assays are used for early-stage screening.[2] Compounds with promising profiles then undergo more rigorous thermodynamic solubility determination, which is essential for formulation development and subsequent in vivo studies.[3]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-phenyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-phenyl-1,2-oxazole. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar isoxazole derivatives. It also includes a representative synthetic protocol and a standard methodology for ¹H NMR data acquisition.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from spectral data of analogous compounds, including 3-methyl-5-phenylisoxazole and various other substituted 5-phenylisoxazoles.[1] The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (isoxazole) | ~ 6.5 - 6.8 | Singlet (s) | 1H |

| Phenyl (ortho) | ~ 7.7 - 7.9 | Multiplet (m) | 2H |

| Phenyl (meta, para) | ~ 7.4 - 7.6 | Multiplet (m) | 3H |

Note: The exact chemical shifts of the phenyl protons may vary and could present as a complex multiplet.

Molecular Structure and Proton Assignments

The structure of this compound contains distinct proton environments that give rise to the predicted ¹H NMR signals. The key features are the lone proton on the isoxazole ring (H-4) and the five protons of the phenyl group.

References

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-Bromo-5-phenyl-1,2-oxazole

Foreword: Navigating the Uncharted Spectroscopic Landscape

In the realm of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. While a wealth of spectroscopic data exists, researchers frequently encounter compounds for which experimental data has not yet been published. 3-Bromo-5-phenyl-1,2-oxazole (CAS 10557-74-1) represents such a case. A thorough review of the current scientific literature reveals no published experimental 13C NMR data for this specific molecule.[1][2]

This guide, therefore, adopts the pragmatic and powerful approach a senior scientist would take in such a scenario: combining high-fidelity computational prediction with a rigorous comparative analysis of structurally similar, well-characterized molecules. This methodology allows us to predict, assign, and rationalize the 13C NMR spectrum of the target compound with a high degree of confidence, providing a robust framework for researchers in the field.

The Foundational Role of 13C NMR in Heterocyclic Chemistry

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. For heteroaromatic systems like 1,2-oxazoles (commonly known as isoxazoles), the chemical shift of each carbon atom provides a detailed electronic map of the molecule. The position of a 13C signal is exquisitely sensitive to the local environment, influenced by factors such as:

-

Hybridization: sp², sp³, or sp hybridization of the carbon atom.

-

Electronegativity: The proximity of electronegative atoms like oxygen, nitrogen, and bromine causes a significant downfield shift (to higher ppm values) of the attached carbon's signal.

-

Aromaticity and Resonance: The delocalization of electrons within the aromatic rings creates distinct chemical shift regions for the ring carbons.

-

Substituent Effects: The electronic-donating or withdrawing nature of substituent groups alters the electron density and, consequently, the chemical shifts of carbons throughout the molecule.

Understanding these principles is crucial for accurately assigning signals and verifying molecular structures.

A Strategy for Prediction and Assignment

Given the absence of direct experimental data, our approach is a two-pronged strategy that mirrors a typical research and development workflow. This process ensures that our final assignments are not merely theoretical but are grounded in empirical evidence from closely related structures.

Figure 1: Workflow for Spectroscopic Assignment in the Absence of Direct Experimental Data.

In Silico Chemical Shift Prediction

Computational NMR prediction has become a reliable and powerful tool in modern chemistry. Algorithms utilize extensive databases and quantum mechanical calculations (such as Density Functional Theory, DFT) to estimate the chemical shifts of a given structure. For this guide, a predicted 13C NMR spectrum for this compound was generated using a standard cheminformatics algorithm.

Selection of Comparative Compounds

The validity of our analysis hinges on the selection of appropriate reference molecules. The ideal compounds are those that allow for the isolation and understanding of the electronic effects of the key structural components: the phenyl group at C5 and the bromine atom at C3. Based on available literature, the following compounds were selected for analysis:

-

3,5-Diphenylisoxazole: The direct parent compound, allowing for evaluation of the effect of replacing a phenyl group at C3 with a bromine atom.[3]

-

3-Methyl-5-phenylisoxazole: Demonstrates the effect of a simple alkyl substituent at the C3 position.[3]

-

3-(4-Bromophenyl)-5-phenylisoxazole: An isomer that illustrates the electronic effect of a bromine atom on the phenyl ring, contrasting with its effect when directly attached to the isoxazole core.[3]

Predicted 13C NMR Spectrum and Structural Assignments

The molecular structure of this compound is numbered below for clarity in spectral assignment. The predicted chemical shifts are presented in Table 1.

Figure 2: Structure and Numbering Scheme of this compound. The phenyl ring carbons are numbered C1' through C6'.

Table 1: Predicted 13C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | 149.5 | Directly attached to electronegative N and Br atoms, and part of the C=N bond. Expected to be significantly downfield. |

| C4 | 100.2 | An sp² carbon shielded by the adjacent C5 and C3. Expected to be the most upfield of the isoxazole ring carbons. |

| C5 | 172.1 | Attached to electronegative O and adjacent to the phenyl group. Expected to be the most downfield signal. |

| C1' | 126.5 | Quaternary ipso-carbon of the phenyl ring, attached to C5. |

| C2'/C6' | 126.0 | Ortho-carbons of the phenyl ring. |

| C3'/C5' | 129.2 | Meta-carbons of the phenyl ring. |

| C4' | 131.0 | Para-carbon of the phenyl ring, furthest from the isoxazole substituent. |

Comparative Analysis: Grounding Prediction in Experimental Data

The core of our expert analysis lies in comparing the predicted values with experimental data from our chosen reference compounds. This cross-examination allows us to validate the predictions and understand the nuanced electronic effects of the bromine substituent.

Table 2: Comparative 13C NMR Data (δ, ppm) in CDCl₃

| Carbon Atom | This compound (Predicted) | 3,5-Diphenylisoxazole (Experimental) [3] | 3-Methyl-5-phenylisoxazole (Experimental) [3] |

| C3 | 149.5 | 162.9 | 160.2 |

| C4 | 100.2 | 97.4 | 100.0 |

| C5 | 172.1 | 170.3 | 169.4 |

| C1' (ipso) | 126.5 | 127.4 | 127.4 |

| Phenyl (ortho, meta, para) | 126.0, 129.2, 131.0 | 125.7, 128.9, 130.1 | 125.5, 128.7, 129.8 |

Field-Proven Insights and Causality

-

The C3 Signal: The most dramatic effect is observed at C3. In 3,5-diphenylisoxazole, C3 resonates at 162.9 ppm. Our prediction places C3 for the bromo-derivative at 149.5 ppm . This significant upfield shift (~13 ppm) is the key signature of bromine substitution at this position. While bromine is electronegative, it is less so than the sp² carbon of a phenyl ring it replaces, and its primary influence here is not a simple inductive effect but a more complex interplay of electronic factors on the heterocyclic ring. This distinguishes it from the C3 signal in 3-methyl-5-phenylisoxazole (160.2 ppm), where the methyl group has a minor effect.

-

The C4 Signal: The C4 signal in the parent diphenyl compound is at 97.4 ppm.[3] Our prediction for the bromo-derivative is 100.2 ppm , a slight downfield shift. This is consistent with the C4 signal in 3-methyl-5-phenylisoxazole (100.0 ppm), suggesting that substitution at C3, whether by a methyl or bromo group, removes the shielding phenyl group and results in a similar electronic environment at C4.[3]

-

The C5 Signal: The C5 signal is predicted at 172.1 ppm , slightly downfield from the 170.3 ppm in the diphenyl analog.[3] This deshielding is a logical consequence of the strong electron-withdrawing nature of the bromine atom at C3, which pulls electron density through the heterocyclic system, affecting the C5 position.

-

Phenyl Ring Signals: The chemical shifts of the C5-phenyl group are predicted to be very similar to those in the reference compounds, which is expected as the substitution is remote. This consistency adds trustworthiness to the overall predictive model.

Protocol for Experimental Verification

To ensure self-validation, the following protocol outlines the definitive method for acquiring the 13C NMR spectrum of this compound, should a physical sample be synthesized or procured.

Objective: To obtain a high-resolution, quantitative, and fully assigned 13C NMR spectrum.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength, equipped with a broadband probe.

-

Sample Tubes: 5 mm high-precision NMR tubes.

Materials:

-

Sample: this compound (~15-25 mg).

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

Pipettes and glassware for sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh 15-25 mg of the compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ with TMS. c. Gently sonicate or vortex the vial until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Spectrometer Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Reference the 1H spectrum to the TMS signal at 0.00 ppm.

-

13C Spectrum Acquisition: a. Standard 1D Proton-Decoupled Spectrum:

- Pulse Program: zgpg30 (or equivalent 30° pulse with proton decoupling).

- Spectral Width: ~240 ppm (centered around 120 ppm).

- Acquisition Time: ~1.3 seconds.

- Relaxation Delay (d1): 2.0 seconds. Rationale: A sufficient delay ensures near-complete relaxation for most carbons, improving quantitation.

- Number of Scans: 1024 scans. Rationale: A higher number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance 13C isotope. b. DEPT-135 (Distortionless Enhancement by Polarization Transfer):

- Run a DEPT-135 experiment to differentiate carbon types.

- CH and CH₃ signals will appear as positive peaks.

- CH₂ signals will appear as negative peaks.

- Quaternary carbons (C) will be absent. Rationale: This is a critical step for unambiguously identifying the C4 (CH) signal and the quaternary carbons (C3, C5, C1').

-

Data Processing and Analysis: a. Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio. b. Perform Fourier Transformation. c. Phase the spectrum carefully to obtain a flat baseline. d. Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. e. Integrate all peaks. f. Correlate the peaks from the 1D spectrum with the information from the DEPT-135 spectrum to finalize the assignments.

Conclusion

While experimental 13C NMR data for this compound remains to be published, this guide demonstrates a robust and scientifically rigorous methodology for its structural elucidation. By integrating computational prediction with a meticulous comparative analysis of known analogs, we have assigned the complete 13C NMR spectrum with a high degree of confidence. The key identifying feature is the predicted upfield position of the bromine-bearing C3 carbon at approximately 149.5 ppm, a significant deviation from its phenyl-substituted counterpart. This in-depth guide provides researchers and drug development professionals with a validated framework for interpreting the NMR data of this compound and a practical workflow for approaching other similarly uncharacterized molecules.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-phenyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-phenyl-1,2-oxazole. The following sections detail the proposed fragmentation pathways, present predicted quantitative data, and outline a robust experimental protocol for acquiring the mass spectrum of this and similar heterocyclic compounds. This guide is designed to be an essential resource for researchers engaged in the structural elucidation of novel chemical entities.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometry of this compound under electron ionization is anticipated to produce a series of characteristic fragment ions. The molecular ion peak is expected to be observed, exhibiting a distinctive isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 ions). The fragmentation is predicted to be driven by the inherent instability of the N-O bond in the isoxazole ring and the influence of the phenyl and bromo substituents.

While a publicly available mass spectrum for this compound is not available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures based on established fragmentation principles of isoxazoles and related heterocyclic compounds. The relative abundance is a qualitative prediction.

| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment Ion | Predicted Relative Abundance |

| 223/225 | [M]•+ (Molecular Ion) | C₉H₆BrNO•+ | Moderate |

| 144 | [M - Br]•+ | C₉H₆NO•+ | Moderate to High |

| 116 | [C₈H₆N]•+ | C₈H₆N•+ | High |

| 105 | [C₇H₅O]+ | Benzoyl cation | High |

| 102 | [C₈H₆]•+ | Phenylacetylene | Moderate |

| 91 | [C₇H₅N]•+ | Benzonitrile | Moderate |

| 77 | [C₆H₅]+ | Phenyl cation | Moderate |

| 51 | [C₄H₃]+ | Low |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion radical cation ([M]•+). The subsequent fragmentation is proposed to follow several key pathways, primarily involving the cleavage of the weak N-O bond of the isoxazole ring.

A significant initial fragmentation step is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of a radical cation at m/z 144. Further fragmentation of the isoxazole ring can proceed through various rearrangements. Cleavage of the N-O bond followed by rearrangement can lead to the formation of a benzoyl cation at m/z 105, which is a common and stable fragment for phenyl-substituted heterocycles. Another plausible pathway involves the loss of CO and subsequent rearrangement to form ions such as phenylacetylene at m/z 102. The phenyl cation at m/z 77 is also an expected fragment arising from further fragmentation of larger ions.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may need to be determined empirically.

-

Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless (with a splitless time of 1 minute) to maximize sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Conclusion

This technical guide provides a detailed theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation patterns, based on the fundamental principles of isoxazole chemistry, offer valuable insights for the structural elucidation of this and related compounds. The provided experimental protocol outlines a robust methodology for obtaining high-quality mass spectral data. It is anticipated that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. Further experimental verification is recommended to confirm the proposed fragmentation pathways and to obtain precise quantitative data on fragment abundances.

An In-Depth Technical Guide to the FTIR Analysis of 3-Bromo-5-phenyl-1,2-oxazole

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Bromo-5-phenyl-1,2-oxazole (C₉H₆BrNO), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to provide a foundational understanding of the causal relationships between molecular structure and vibrational behavior. We will detail the experimental rationale, present a robust protocol, and perform a detailed spectral deconstruction grounded in authoritative spectroscopic data.

The Scientific Rationale: Why FTIR for a Substituted Oxazole?

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate, absorbing energy at specific frequencies. These frequencies are unique to the types of bonds and the overall molecular structure, creating a distinct "fingerprint."

For this compound, FTIR analysis serves several critical functions:

-

Structural Confirmation: It validates the successful synthesis of the target molecule by confirming the presence of key functional groups: the phenyl ring, the 1,2-oxazole heterocycle, and the carbon-bromine bond.

-

Purity Assessment: The absence of extraneous peaks (e.g., a broad O-H band from starting alcohols or a C=O band from ketone precursors) can indicate the purity of the synthesized compound.

-

Understanding Electronic Effects: The precise position of absorption bands can offer insights into how the electron-withdrawing bromine atom and the phenyl group electronically influence the oxazole ring, subtly shifting bond strengths and, consequently, vibrational frequencies.

Experimental Protocol: A Self-Validating Workflow

The integrity of FTIR data is contingent upon a meticulously executed experimental protocol. The following procedure is designed to ensure reproducibility and accuracy.

Sample Preparation: The KBr Pellet Method

The choice of the Potassium Bromide (KBr) pellet method is deliberate. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid, stable matrix that minimizes scattering and intermolecular interactions that could complicate the spectrum.

Step-by-Step Protocol:

-

Drying: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which would introduce a broad O-H absorption band around 3400 cm⁻¹.

-

Grinding: Add approximately 1-2 mg of the this compound sample to ~200 mg of the dried KBr in an agate mortar.

-

Homogenization: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize light scattering.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet is indicative of good sample dispersion and minimal scattering.

Data Acquisition

Instrumentation: A standard benchtop FTIR spectrometer (e.g., Shimadzu, Bruker, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio for routine analysis).

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty sample compartment must be run immediately prior to the sample scan to correct for atmospheric CO₂ and H₂O absorptions.

Workflow Diagram

Caption: Experimental workflow for FTIR analysis of this compound.

Spectral Analysis: Deconstructing the Molecular Fingerprint

The interpretation of the FTIR spectrum of this compound requires a systematic examination of characteristic absorption regions. The molecule's structure dictates the vibrational modes we expect to observe.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound and its key vibrational regions.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations involving hydrogen atoms.

-

Aromatic C-H Stretching: Expect weak to medium intensity bands in the 3100-3000 cm⁻¹ range.[4][5] These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as found in the phenyl ring. Their position just above the 3000 cm⁻¹ threshold is a clear indicator of aromaticity or vinylic C-H bonds.[4]

The Double Bond Region (2000-1400 cm⁻¹)

This region is highly diagnostic for the unsaturated components of the molecule.

-

C=N Stretching (Oxazole Ring): The carbon-nitrogen double bond of the oxazole ring is expected to produce a distinct absorption. For oxadiazole and similar heterocyclic systems, this C=N stretch typically appears around 1650-1600 cm⁻¹ .[6]

-

Aromatic C=C Ring Stretching: The phenyl group gives rise to a series of characteristic skeletal vibrations. Typically, two or three bands are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][5][7] These bands result from the stretching and contraction of the carbon-carbon bonds within the aromatic ring.

The Fingerprint Region (1400-400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the molecule as a whole.

-

Oxazole Ring Vibrations: The stretching and bending vibrations of the C-O and N-O single bonds within the 1,2-oxazole ring contribute to the complex pattern in this region. C-O-C stretching in similar rings is often found between 1300-1000 cm⁻¹ .[6] Computational studies on oxazole have shown a high density of vibrational modes in the 1400-600 cm⁻¹ range, confirming the complexity of this region.[8]

-

Aromatic C-H Bending: In-plane C-H bending vibrations of the phenyl ring are typically found between 1300-1000 cm⁻¹ .[9] Out-of-plane ("oop") C-H bending vibrations are also highly characteristic and appear between 900-675 cm⁻¹ .[5] The exact position of the latter can sometimes suggest the substitution pattern on the benzene ring.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at the low-frequency end of the spectrum. Authoritative sources place the C-Br stretch in the 690-515 cm⁻¹ range.[10] This absorption can sometimes be weak and may be coupled with other vibrations, but its presence is a key confirmation of the molecule's structure.

Summary of Expected Vibrational Modes

The following table consolidates the expected FTIR absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak-Med | Aromatic C-H Stretch (Phenyl Ring) |

| 1650 - 1600 | Medium | C=N Stretch (Oxazole Ring) |

| 1600 - 1585 | Med-Strong | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Med-Strong | Aromatic C=C Ring Stretch |

| 1300 - 1000 | Medium | Oxazole Ring Vibrations (C-O, N-O) & C-H In-Plane Bend |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

| 690 - 515 | Med-Weak | C-Br Stretch |

Conclusion

The FTIR spectrum of this compound is a rich tapestry of information that, when interpreted systematically, provides unambiguous confirmation of its molecular structure. By understanding the fundamental principles of molecular vibrations and correlating them with the specific functional groups present, researchers can confidently use FTIR spectroscopy as a primary tool for characterization. The key diagnostic markers are the aromatic C-H stretch above 3000 cm⁻¹, the cluster of C=C and C=N stretching bands between 1650-1400 cm⁻¹, and the characteristic low-frequency absorption of the C-Br bond. This guide provides the foundational knowledge and practical protocol necessary to achieve accurate and reliable results in the analysis of this important heterocyclic compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. ijpsonline.com [ijpsonline.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-5-phenyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. Understanding the three-dimensional structure of isoxazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the X-ray crystal structure of 3-Bromo-5-phenyl-1,2-oxazole, a representative member of this class. While a specific structure for this exact molecule is not publicly available, this document serves as a detailed, field-proven protocol and analytical framework based on established crystallographic principles and data from closely related analogs. We will delve into the synthesis, crystallization, X-ray diffraction data collection, structure solution and refinement, and a detailed analysis of the molecular geometry and intermolecular interactions that govern the solid-state architecture of this compound class.

Introduction: The Significance of Isoxazole Scaffolds and Structural Elucidation

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is a key pharmacophore in numerous clinically approved drugs and investigational agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electronic properties and geometric constraints of the isoxazole ring, coupled with the ability to introduce diverse substituents at various positions, make it a versatile scaffold for modulating interactions with biological targets.

X-ray crystallography is an indispensable tool in drug discovery, providing unambiguous, high-resolution three-dimensional structural information of small molecules.[1][2] This data is crucial for:

-

Confirming molecular constitution and stereochemistry: Absolute confirmation of the synthesized compound's identity.

-

Understanding conformational preferences: Identifying the low-energy conformations adopted by the molecule in the solid state.

-

Mapping intermolecular interactions: Revealing the non-covalent interactions that dictate crystal packing, which can inform on potential interactions in a protein binding pocket.[3][4]

-

Informing computational studies: Providing an empirical basis for molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses.

This guide will walk through the complete process of an X-ray crystallographic study, using this compound as a model compound.

Synthesis and Crystallization

Proposed Synthesis of this compound

While various synthetic routes to substituted isoxazoles exist, a common and effective method involves the cycloaddition reaction of a nitrile oxide with an alkyne. For this compound, a plausible synthesis is outlined below:

Caption: Proposed synthesis of this compound.

In this proposed pathway, bromoformaldoxime is treated with a base, such as triethylamine, to generate the highly reactive bromonitrile oxide in situ. This intermediate then undergoes a [3+2] cycloaddition reaction with phenylacetylene to yield the target compound, this compound.[5][6][7] The crude product would then be purified using column chromatography.

Single Crystal Growth: The Cornerstone of X-ray Analysis

The growth of high-quality single crystals is often the most challenging step in an X-ray crystallographic experiment. For a small organic molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) is allowed to evaporate slowly at room temperature in a loosely covered vial.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble.

X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.[8][9]

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[10]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated through a series of angles. The diffractometer records the positions and intensities of the diffracted X-ray beams.[10]

Data Processing and Structure Solution

The raw diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.

Caption: Workflow for X-ray crystal structure determination.

-

Data Reduction: The collected diffraction images are integrated to determine the intensity of each reflection. The data is then scaled, and corrections for absorption effects are applied.[10]

-

Structure Solution: The "phase problem" is solved using computational methods like direct methods or the Patterson method to generate an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Bromine).

-

Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares procedure, where the atomic positions and displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12][13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

-

Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.[15][16][17]

Structural Analysis of this compound

The final output of a crystallographic study is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Crystallographic Data (Hypothetical)

Below is a table of hypothetical but realistic crystallographic data for this compound.

| Parameter | Value |

| Chemical formula | C₉H₆BrNO |

| Formula weight | 224.06 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 5.9... |

| c (Å) | 17.2... |

| β (°) | 98.5... |

| Volume (ų) | 850... |

| Z | 4 |

| Calculated density (g/cm³) | 1.75... |

| R-factor (R1) | < 0.05 |

| wR2 (all data) | < 0.10 |

| Goodness-of-fit (S) | ~1.0 |

These values are illustrative and based on similar structures in the Cambridge Structural Database (CSD).[18]

Molecular Geometry

The refined structure would provide precise bond lengths, bond angles, and torsion angles.

-

Planarity: The isoxazole ring is expected to be essentially planar. The key structural question is the dihedral angle between the phenyl ring and the isoxazole ring. In similar structures, this angle can vary, influencing the overall molecular conformation.[19][20]

-

Bond Lengths and Angles: The bond lengths within the isoxazole and phenyl rings are expected to be in good agreement with standard values for similar heterocyclic and aromatic systems.[3] The C-Br bond length would be a key parameter.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For this compound, several key interactions are anticipated:

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the isoxazole ring.[21]

-

π-π Stacking: The aromatic phenyl and isoxazole rings can engage in π-π stacking interactions, contributing significantly to the crystal's cohesive energy.[22]

-

C-H···π Interactions: Hydrogen atoms of the phenyl ring can interact with the π-electron clouds of neighboring aromatic rings.

-

Other Weak Interactions: C-H···O and C-H···N hydrogen bonds are also likely to play a role in stabilizing the crystal packing.[23]

References

- 1. rigaku.com [rigaku.com]

- 2. excillum.com [excillum.com]

- 3. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. XRD Basics [physics.upenn.edu]

- 10. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction [pd.chem.ucl.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. dictionary.iucr.org [dictionary.iucr.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. staff.najah.edu [staff.najah.edu]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Bromo-5-phenyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to the study of 3-Bromo-5-phenyl-1,2-oxazole. In the quest for novel therapeutic agents, computational chemistry offers a powerful lens to scrutinize molecular structures, electronic properties, and reactivity, thereby accelerating the drug discovery and development pipeline. This document outlines the standard theoretical framework and computational protocols applied to isoxazole derivatives, offering a predictive insight into the physicochemical behavior of this compound.

While specific experimental and computational data for this compound is not extensively available in the public domain, this guide leverages established theoretical methodologies and data from closely related phenylisoxazole and bromo-oxadiazole derivatives to present a representative analysis. The principles and protocols detailed herein provide a robust foundation for researchers to conduct their own computational studies on this and similar molecules.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for the study of medium-sized organic molecules like this compound.[1][2] The choice of functional and basis set is paramount for obtaining reliable results.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its proven efficacy in describing the electronic structure of organic compounds.[3]

Basis Sets: A common choice for molecules of this nature is the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, crucial for capturing the nuances of the bromine and phenyl substituents.[4][5]

Key Molecular Properties from DFT Calculations

Quantum chemical calculations can elucidate a range of molecular properties that are critical for understanding the behavior of a drug candidate:

-

Optimized Molecular Geometry: Determines the most stable three-dimensional conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[6][7]

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions, such as drug-receptor binding.

-

Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.[4][8][9]

Computational Protocol

The following outlines a standard protocol for performing quantum chemical calculations on this compound.

Detailed Experimental Protocol

-

Molecular Structure Preparation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Chemical Calculation Setup: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). The chosen level of theory is B3LYP/6-311++G(d,p).

-

Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain the HOMO and LUMO energies, the molecular electrostatic potential map, and Mulliken atomic charges.

-

Data Analysis: The output files are analyzed to extract the quantitative data. Molecular visualization software is used to view the optimized geometry, FMOs, and MEP map.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on typical values for analogous phenylisoxazole derivatives.

Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C3-Br | 1.88 |

| C3-N2 | 1.32 |

| N2-O1 | 1.41 |

| O1-C5 | 1.35 |

| C5-C4 | 1.38 |

| C4-C3 | 1.42 |

| C5-C(phenyl) | 1.48 |

| Bond Angles (°) ** | |

| Br-C3-N2 | 125.0 |

| C3-N2-O1 | 108.0 |

| N2-O1-C5 | 106.0 |

| O1-C5-C4 | 112.0 |

| C5-C4-C3 | 105.0 |

| C4-C3-N2 | 109.0 |

| Dihedral Angle (°) ** | |

| (Oxazole ring)-(Phenyl ring) | 20.0 - 30.0 |

Table 2: Predicted Electronic Properties (Calculated at B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)

| Atom | Predicted Charge (e) |

| O1 (oxazole) | -0.4 to -0.5 |

| N2 (oxazole) | -0.1 to -0.2 |

| C3 (oxazole) | +0.1 to +0.2 |

| Br | -0.05 to -0.1 |

| C5 (oxazole) | +0.2 to +0.3 |

Signaling Pathway and Interaction Analysis

Quantum chemical calculations are instrumental in predicting how a molecule like this compound might interact with biological targets, a critical aspect of drug development.

The MEP map, for instance, can guide molecular docking studies by identifying regions on the molecule that are likely to engage in electrostatic interactions with amino acid residues in a protein's active site. The HOMO and LUMO energies provide insights into the molecule's ability to participate in charge-transfer interactions, which are often crucial for binding affinity.

Conclusion

This technical guide provides a foundational understanding of the application of quantum chemical calculations to the study of this compound. By employing DFT methods, researchers can gain significant insights into the structural and electronic properties of this molecule, which are invaluable for rational drug design and development. The provided protocols and representative data serve as a starting point for more in-depth computational investigations, ultimately contributing to the broader understanding of the therapeutic potential of isoxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. 3-Bromo-5-phenyl-1,2,4-oxadiazole [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

Synthesis and Characterization of 3-Bromo-5-phenyl-1,2-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Bromo-5-phenyl-1,2-oxazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the isoxazole core in various biologically active compounds and functional materials. This document outlines a plausible synthetic pathway, details expected characterization data based on related structures, and provides standardized experimental protocols.

Introduction

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a key structural motif in a wide array of pharmaceuticals and agrochemicals, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom and a phenyl group at the 3- and 5-positions, respectively, yields this compound, a versatile intermediate for further chemical modifications and the development of novel derivatives.

Synthesis of this compound

A proposed two-step synthesis is outlined below, starting from benzaldehyde.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps:

-

Formation of Benzaldoxime and subsequent generation of the Nitrile Oxide Intermediate: Benzaldehyde is first converted to its corresponding oxime. This oxime is then halogenated to form a hydroximoyl halide, which, upon treatment with a base, generates the benzonitrile oxide intermediate in situ.

-

1,3-Dipolar Cycloaddition: The generated benzonitrile oxide undergoes a [3+2] cycloaddition reaction with a bromo-alkyne to yield the target this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via a 1,3-dipolar cycloaddition offers a viable method for its preparation. The summarized characterization data, based on analogous compounds, serves as a valuable reference for researchers working with this and related isoxazole derivatives. Further experimental validation is necessary to confirm the precise synthetic conditions and spectroscopic and physical properties of this compound.

Reactivity of the C-Br Bond in 3-Bromo-5-phenyl-1,2-oxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 3-Bromo-5-phenyl-1,2-oxazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its distinct structural motifs: a phenyl ring, an oxazole core, and a reactive C-Br bond. The C-Br bond at the 3-position of the oxazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Overview of Reactivity

The C-Br bond in this compound serves as a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring can influence the reactivity of the C-Br bond, making it an excellent substrate for oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling catalytic cycles. The most common and synthetically useful transformations involving the C-Br bond of this and structurally related bromo-oxazoles are:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or their derivatives.

-

Heck Coupling: Formation of C-C bonds by coupling with alkenes.

-

Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Nucleophilic Substitution: While less common for aryl bromides under standard conditions, this pathway can be explored under specific catalytic or forcing conditions. Generally, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than simple substitution.[1]

This guide will delve into the specifics of these key reactions, providing quantitative data from analogous systems, detailed experimental protocols, and visualizations of the underlying chemical processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are particularly effective for the functionalization of aryl and heteroaryl halides like this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the oxazole ring.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromo-oxazole Systems

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-(3-Bromophenyl)-1,2-oxazol-5-ol | Arylboronic acid | Pd(PPh₃)₄ (5-10) | - | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 6-24 | Not Specified | [2] |

| 2 | 5-(bromomethyl)isoxazole derivative | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 70 | |

| 3 | 5-(bromomethyl)isoxazole derivative | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 65 | |

| 4 | 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (aq) | DME | 80 | 2 | High | [3] |

| 5 | Aryl Bromide | Phenylboronic Acid | PdCl₂(dppf)₂ | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | Not Specified | High | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2][5]

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 2-10 mol%).

-

Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.